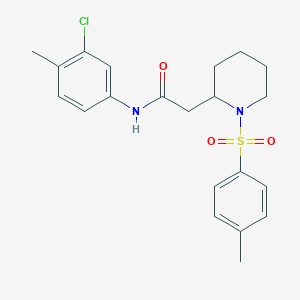

![molecular formula C22H23FN2O3S B2926735 N-[2-(4-氟苯基)-2-(吗啉-4-基)乙基]萘-2-磺酰胺 CAS No. 941960-21-0](/img/structure/B2926735.png)

N-[2-(4-氟苯基)-2-(吗啉-4-基)乙基]萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

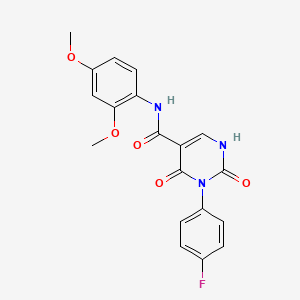

This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely include a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), and a phenyl ring (a six-membered aromatic ring), all connected by various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the functional groups, the overall size and shape of the molecule, and the specific atoms included in the molecule .科学研究应用

生物成像荧光探针

萘基化合物,包括类似于 N-[2-(4-氟苯基)-2-(吗啉-4-基)乙基]萘-2-磺酰胺的化合物,已被用于开发生物成像荧光探针。一个具体示例包括设计用于成像活细胞中溶酶体硫化氢的比率荧光探针。该探针通过结合用于溶酶体靶向的吗啉部分,可以特异性、灵敏地检测 H2S,突出了其在研究细胞中各种生理和病理过程中的潜力 (Gao 等,2018)。

蛋白激酶抑制剂

异喹啉磺酰胺与 N-[2-(4-氟苯基)-2-(吗啉-4-基)乙基]萘-2-磺酰胺的结构密切相关,已被确定为环核苷酸依赖性蛋白激酶(包括蛋白激酶 C)的新型且有效的抑制剂。这一发现对理解疾病的分子机制和开发靶向疗法具有重要意义 (Hidaka 等,1984)。

荧光诊断工具

萘磺酰胺的衍生物已被探索作为离子与质子检测的荧光诊断工具,用于溶液相和聚合物。这些化合物对环境变化的敏感性使其适用于各种应用,包括监测生理条件和材料科学研究 (O'Connor 等,2006)。

超分子化学

萘基磺酰胺被用作超分子化学中的构建模块,以创建具有材料科学、催化和药物递送领域潜在应用的复杂结构。这些化合物可以形成链、层和通道等多种结构,展示了萘磺酰胺在分子工程中的多功能性 (Białek 等,2013)。

抗菌活性

一些 N-[2-(4-氟苯基)-2-(吗啉-4-基)乙基]萘-2-磺酰胺的衍生物已被研究其抗菌特性。这些研究有助于寻找能够对抗细菌和真菌的多重耐药菌株的新型抗菌剂,以解决抗生素耐药性日益严重的问题 (Oliveira 等,2015)。

作用机制

Target of Action

The primary targets of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAOs are involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. ChEs, on the other hand, are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human MAOs . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

By inhibiting MAO and ChE enzymes, this compound affects the biochemical pathways involving monoamines and acetylcholine. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . This can have various downstream effects, potentially alleviating symptoms of neurological disorders such as depression and Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmission due to increased levels of monoamines and acetylcholine. This can lead to improved mood, memory, and cognitive function .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c23-20-8-5-18(6-9-20)22(25-11-13-28-14-12-25)16-24-29(26,27)21-10-7-17-3-1-2-4-19(17)15-21/h1-10,15,22,24H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPEQBPKJUJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

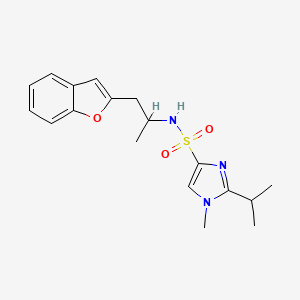

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2926656.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2926659.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2926660.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)

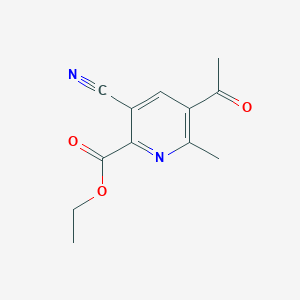

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine](/img/structure/B2926668.png)

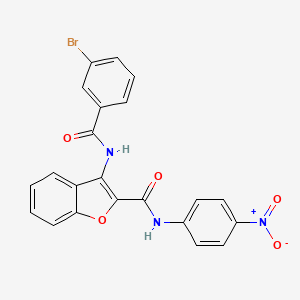

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)